molecular formula C20H20N6O3S B2589635 N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide CAS No. 1105218-80-1

N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide

Cat. No. B2589635
CAS RN: 1105218-80-1
M. Wt: 424.48
InChI Key: WSLYSXFAYMVGST-UHFFFAOYSA-N
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Description

N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C20H20N6O3S and its molecular weight is 424.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

This chemical compound is involved in the synthesis and characterization of novel heterocyclic compounds. For instance, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives has been explored for their potential cytotoxic activity against cancer cells, highlighting the compound's role in developing new anticancer agents (Hassan, Hafez, & Osman, 2014). Another study on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from similar precursors indicates its broad applicability in creating biologically active molecules (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Antimicrobial and Antifungal Activities

Research into substituted N-Benzylpyrazine-2-carboxamides, which could be structurally related to the mentioned compound, has shown promising antimycobacterial, antifungal, and antibacterial activities. This suggests potential applications in developing new antimicrobial agents, especially targeting resistant strains of bacteria and fungi (Servusová, Eibinová, Doležal, Kubíček, Paterová, Pesko, & Kráľová, 2012).

Anticancer Applications

Several studies have highlighted the compound's role in synthesizing derivatives with significant anticancer activity. The preparation of Pyrazolo[3,4-d]pyrimidin-4-one derivatives and their evaluation against various cancer cell lines demonstrate the compound's potential as a precursor in anticancer drug development (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Enzyme Inhibition

Another area of application is in enzyme inhibition, where novel synthesis methods have led to the creation of derivatives showing significant activity against specific enzymes, suggesting potential therapeutic uses in various diseases (Nassar, Atta-Allah, & Elgazwy, 2015).

properties

IUPAC Name

N-[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3S/c1-29-14-4-2-13(3-5-14)8-23-18(27)10-26-19(15-11-30-12-17(15)25-26)24-20(28)16-9-21-6-7-22-16/h2-7,9H,8,10-12H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLYSXFAYMVGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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